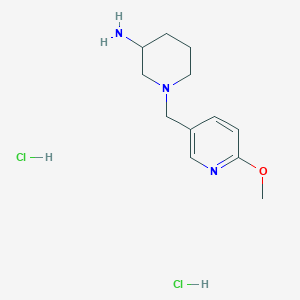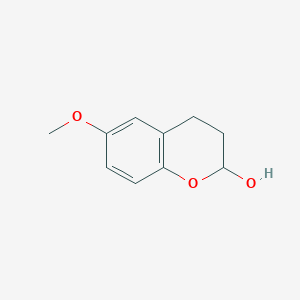
6-Methoxychroman-2-ol
Overview
Description
6-Methoxychroman-2-ol is a chemical compound belonging to the chroman family, which is a class of oxygen-containing heterocycles. This compound is characterized by a chroman ring structure with a methoxy group at the 6th position and a hydroxyl group at the 2nd position. Chroman derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxychroman-2-ol can be achieved through several methods. One common approach involves the reduction of coumarins and dihydrocoumarins, hydrolysis of 2-alkoxychromanes, or intramolecular cyclization of hydroxycarbonyl compounds . Another method includes the use of acetic acid on 2-morpholinochromanes to obtain chroman-2-ols, which can then be further modified to introduce the methoxy group at the 6th position .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, selective methylation, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxychroman-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 2nd position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chroman ring can be reduced to form dihydrochroman derivatives.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions include chromanones, chromenes, and various substituted chroman derivatives .
Scientific Research Applications
6-Methoxychroman-2-ol has a wide range of scientific research applications:
Chemistry: It serves as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research indicates its potential use in developing drugs for treating cancer, diabetes, and neurodegenerative diseases
Mechanism of Action
The mechanism of action of 6-Methoxychroman-2-ol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as NF-kB and MAPK.
Comparison with Similar Compounds
6-Methoxychroman-2-ol can be compared with other chroman derivatives such as:
6-Hydroxy-chroman-2-ol: Similar structure but with a hydroxyl group instead of a methoxy group at the 6th position.
2-Methoxy-chroman-4-one: Contains a methoxy group at the 2nd position and a ketone group at the 4th position.
2,3-Dihydro-1H-chromene: Lacks the methoxy and hydroxyl groups but shares the chroman ring structure
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.2 g/mol |
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromen-2-ol |
InChI |
InChI=1S/C10H12O3/c1-12-8-3-4-9-7(6-8)2-5-10(11)13-9/h3-4,6,10-11H,2,5H2,1H3 |
InChI Key |
ATVSBKCAPGVZNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(CC2)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
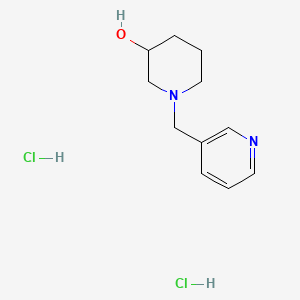


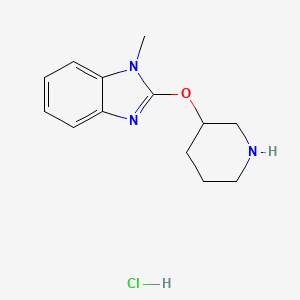



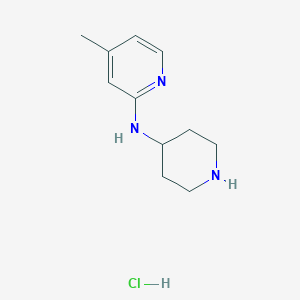
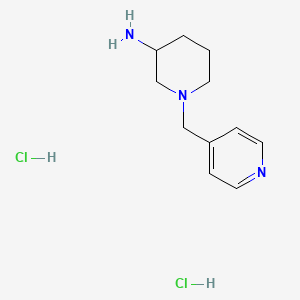
![[1-(6-Chloro-pyridin-3-ylmethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B1500933.png)

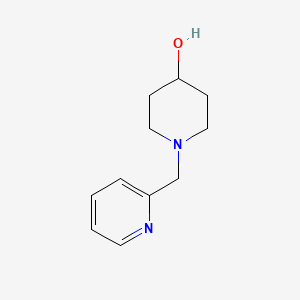
![3-[(4-Methyl-pyridin-2-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500941.png)
